molecular formula C23H23N7O3S3 B2705876 N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 393839-78-6

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No.: B2705876
CAS No.: 393839-78-6
M. Wt: 541.66
InChI Key: FIDNHTCQWHZIAA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a thiadiazole ring, a triazole ring, an amide group, and a sulfanyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings, followed by various substitution reactions .


Molecular Structure Analysis

The presence of multiple heterocyclic rings and polar functional groups in this compound suggests that it could have interesting binding properties. These types of structures are often seen in pharmaceutical compounds, as they can form multiple types of interactions with biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups and heterocyclic rings in this compound suggest that it could have moderate to high solubility in polar solvents, and it could exhibit interesting optical or electronic properties .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Moreno-Fuquen et al. (2019) describes the regioselective synthesis of a related compound using the N-acylation process. The research emphasizes the potential of such compounds as strategic intermediates for synthesizing various heterocyclic amides. This highlights the role of such compounds in developing new chemical entities through innovative synthetic routes (Moreno-Fuquen et al., 2019).

Biological Activities

  • Sych et al. (2019) investigated the antimicrobial and antifungal properties of derivatives, including a similar compound. Their findings suggest that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, in addition to antifungal properties against Candida albicans. This research highlights the potential use of these compounds in the development of new antimicrobial agents (Sych et al., 2019).

Anticancer Applications

  • Tiwari et al. (2017) conducted a study on novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which have similarities with the compound . The study focused on their anticancer activity against various human cancer cell lines. The findings indicate that some of these compounds showed promising anticancer activity, suggesting the potential application of related compounds in cancer therapy (Tiwari et al., 2017).

Photodynamic Therapy

  • A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives, which include similar heterocyclic compounds, suggests their potential application in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photosensitizers used in treating cancer (Pişkin et al., 2020).

Antimicrobial Agents

  • Sah et al. (2014) synthesized derivatives based on 1,3,4-thiadiazole and tested them as antimicrobial agents. Their research contributes to understanding the potential application of these compounds in developing new antimicrobial drugs, which can be relevant for the compound (Sah et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

The future directions for research on this compound would likely depend on its intended application. If it’s being studied for potential use as a drug, future research could involve further optimization of the compound’s structure to improve its efficacy and safety, as well as preclinical and clinical testing .

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3S3/c1-3-34-23-29-27-21(36-23)25-19(31)14-35-22-28-26-18(13-24-20(32)15-9-5-4-6-10-15)30(22)16-11-7-8-12-17(16)33-2/h4-12H,3,13-14H2,1-2H3,(H,24,32)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDNHTCQWHZIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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